DL-Canavanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

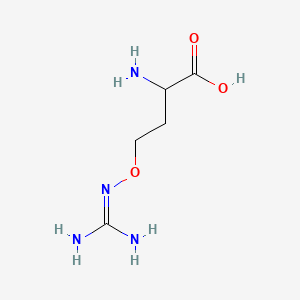

Structure

3D Structure

特性

CAS番号 |

13269-28-8 |

|---|---|

分子式 |

C5H12N4O3 |

分子量 |

176.17 g/mol |

IUPAC名 |

2-amino-4-(diaminomethylideneamino)oxybutanoic acid |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9) |

InChIキー |

FSBIGDSBMBYOPN-UHFFFAOYSA-N |

正規SMILES |

C(CON=C(N)N)C(C(=O)O)N |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

溶解性 |

Very soluble in water Insoluble in alcohol, ether, benzene |

製品の起源 |

United States |

Biological Occurrence and Distribution of Dl Canavanine

Phylogeny and Taxonomy of Producing Organisms

The production of canavanine is a significant trait used in the taxonomic classification of the legume family (Leguminosae or Fabaceae). researchgate.netcdnsciencepub.com Its presence is largely restricted to a specific subfamily, providing clues to the evolutionary relationships between different legume groups.

Leguminosae Family and Subfamilies (e.g., Lotoidea)

Canavanine is predominantly found within the Papilionoideae subfamily of the Leguminosae family. researchgate.netcdnsciencepub.com It is notably absent in the other two subfamilies, Mimosoideae and Caesalpinioideae, suggesting an early evolutionary divergence of these groups from the Papilionoideae line. researchgate.netcdnsciencepub.com Within the Papilionoideae, the distribution of canavanine is not uniform. For instance, it has not been detected in the tribes Podalyrieae and Sophoreae. cdnsciencepub.com However, its presence in most "advanced" tribes of the Papilionoideae has led to its use as a chemotaxonomic marker to define a "canavanine accumulating" (CA) clade. researchgate.net This clade includes a majority of agriculturally significant legumes. researchgate.net

Specific Genera and Species Exhibiting Prolific Accumulation (e.g., Canavalia, Dioclea, Vicia)

Several genera within the Papilionoideae are known for their significant accumulation of canavanine. Prominent among these are Canavalia, Dioclea, and certain species of Vicia. researchgate.netnih.gov

Canavalia : The jack bean, Canavalia ensiformis, is a well-known producer of canavanine, with concentrations in the seeds reaching as high as 4% of their dry weight. nih.govusda.gov Other species within this genus, such as Canavalia cathartica and Canavalia maritima, also accumulate significant quantities of this compound in their various tissues. researchgate.net Studies on Canavalia gladiata (sword bean) have reported canavanine levels varying from 2.8% to 4.1% in processed seeds. researchgate.net

Dioclea : Dioclea megacarpa, a neotropical legume, is another notable canavanine accumulator. researchgate.net Its seeds contain substantial concentrations of this non-protein amino acid, which plays a role in defending against seed predators. researchgate.netresearchgate.net

Vicia : The genus Vicia (vetches) shows a more varied pattern of canavanine accumulation. A study of 47 Vicia species found that canavanine was a major constituent in the seeds of 17 species. nih.gov For example, hairy vetch (Vicia villosa) is known to contain abundant levels of canavanine in its seeds and sprouts. nih.govfrontiersin.org However, canavanine is absent in some other Vicia species.

The following table provides a summary of canavanine-producing genera and species:

| Genus | Species | Common Name | Reference |

| Canavalia | ensiformis | Jack Bean | nih.govusda.gov |

| gladiata | Sword Bean | researchgate.net | |

| cathartica | researchgate.net | ||

| maritima | researchgate.net | ||

| Dioclea | megacarpa | researchgate.netresearchgate.net | |

| Vicia | villosa | Hairy Vetch | nih.govfrontiersin.org |

| disperma | nih.gov | ||

| Medicago | sativa | Alfalfa | nih.govnih.gov |

| Hedysarum | alpinum | Eskimo Potato | researchgate.net |

| Robinia | pseudo-acacia | Black Locust | koreascience.kr |

| Wistaria | floribunda | Japanese Wisteria | koreascience.kr |

Accumulation and Storage Patterns

Canavanine accumulation is not uniform throughout the plant; its concentration varies significantly between different tissues and at different developmental stages.

Seed-Specific Concentrations and Nitrogen Allocation

Seeds are the primary sites of canavanine accumulation, where it can constitute a significant portion of the dry weight and total nitrogen. wikipedia.orgnih.gov In 26 cultivars of alfalfa (Medicago sativa), canavanine concentrations in seeds ranged from 6 to 16 mg/g of dry weight, accounting for over 70% of the total soluble nitrogen. nih.gov The majority of this canavanine is stored in the cotyledons. nih.gov In jack bean (Canavalia ensiformis), canavanine can make up as much as 4% of the seed's dry weight. nih.gov This high concentration serves a dual purpose: it acts as a potent defensive chemical against herbivores and pathogens and represents a major reserve of nitrogen for the developing embryo during germination. wikipedia.orgnih.gov The pattern of canavanine mobilization in jack bean fruits is similar to that of total nitrogen, supporting its role as a nitrogen transport and storage compound. nih.gov

The following table shows the canavanine content in the seeds of various legumes:

| Species | Canavanine Content (% of dry weight) | Reference |

| Canavalia ensiformis (Jack Bean) | up to 4% | nih.gov |

| Canavalia gladiata (Sword Bean) | 2.8 - 4.1% (processed seeds) | researchgate.net |

| Dioclea megacarpa | High concentration | researchgate.net |

| Medicago sativa (Alfalfa) | 0.6 - 1.6% | nih.gov |

| Hedysarum alpinum | 1.2% | wikipedia.org |

Presence in Vegetative Tissues and Root Exudates

While seeds have the highest concentrations, canavanine is also present in other parts of the plant, including vegetative tissues and root exudates. koreascience.krnih.gov In Canavalia ensiformis, the developing leaves possess the enzymatic machinery to synthesize canavanine. nih.gov Studies on Robinia pseudo-acacia, Wistaria floribunda, and Canavalia lineata have shown that canavanine is a significant component of the free amino acids in roots and leaves during both dormant and fertilizing seasons, suggesting it functions as a nitrogen-storing compound throughout the plant's life cycle. koreascience.kr

Furthermore, canavanine is released from the roots of some legumes into the surrounding soil, a process known as exudation. nih.govnih.gov Research on hairy vetch (Vicia villosa) has demonstrated that L-canavanine is exuded from the roots, particularly during the early stages of seedling growth. nih.govfrontiersin.org The concentration of exuded canavanine in the rhizosphere of hairy vetch was found to increase for the first two weeks after germination before declining. nih.gov Similarly, alfalfa (Medicago sativa) seedlings have been shown to exude canavanine into their environment. nih.gov This exudation has implications for the plant's interactions with soil microbes and other plants. nih.govnih.gov

Ecological Context of Natural Distribution

The distribution of canavanine-producing legumes is influenced by various ecological factors, and the presence of this compound, in turn, shapes the plant's ecological interactions. Legumes, in general, play a crucial role in ecosystems due to their ability to fix atmospheric nitrogen, which enriches the soil. cpsjournal.org Canavanine contributes to this by serving as a significant nitrogen sink. nih.gov

The production of canavanine is a key component of the plant's defense strategy against herbivores and pathogens. wikipedia.orgnih.gov Its structural similarity to arginine allows it to be mistakenly incorporated into the proteins of organisms that consume it, leading to the formation of aberrant and non-functional proteins. nih.gov This toxicity provides a strong selective pressure, favoring the survival of canavanine-producing plants in environments with high herbivore pressure.

The exudation of canavanine into the soil also has ecological consequences. nih.gov It can act as an allelopathic agent, influencing the growth of neighboring plants and the composition of the soil microbial community. nih.govnih.govmdpi.com For example, in hairy vetch, root-exuded L-canavanine has been shown to alter the soil microbial diversity. nih.govfrontiersin.org This suggests that canavanine plays a role in structuring the plant's immediate environment to its benefit. The ability of certain rhizosphere bacteria to utilize canavanine as a nutrient source further highlights the complex ecological web surrounding these plants. nih.gov

Biosynthesis and Catabolism of Dl Canavanine

Biosynthetic Pathways in Higher Plants

The synthesis of L-canavanine in higher plants, particularly in legumes like the jack bean (Canavalia ensiformis), involves a pathway that shows parallels to the urea (B33335) cycle. nih.gov This process ensures the accumulation of canavanine, which can constitute up to 12% of the seed's dry weight, providing a vital nitrogen source for the growing embryo and a potent defense mechanism against herbivores. nih.gov

Precursor Utilization and Metabolic Intermediates (e.g., O-ureido-L-homoserine)

The primary route for L-canavanine biosynthesis involves the utilization of L-canaline as a direct precursor. nih.gov The pathway proceeds through the formation of a key metabolic intermediate, O-ureido-L-homoserine. nih.govresearchgate.net Labeled-precursor feeding studies using seedlings of the jack bean have provided strong evidence for this biosynthetic sequence, establishing it as a significant in vivo route for canavanine production. nih.gov This anabolic process is distinct from the degradative pathways and is analogous to parts of the Krebs-Henseleit ornithine-urea cycle found in mammals. nih.gov

Enzymatic Steps and Key Enzymes in Anabolism

Table 1: Key Steps in L-Canavanine Biosynthesis

| Step | Precursor | Intermediate/Product | Key Process |

|---|---|---|---|

| 1 | L-Canaline | O-ureido-L-homoserine | Ureidonation |

Catabolic Pathways and Metabolic Fate

During germination, stored L-canavanine is catabolized to provide nitrogen and carbon for the developing seedling. oup.comnih.gov This breakdown process detoxifies the compound and recycles its constituent elements into essential metabolites. oup.com

Hydrolytic Cleavage to L-Canaline and Urea (Arginase-mediated)

The initial and pivotal step in canavanine catabolism is its hydrolysis by the enzyme arginase (L-arginine amidinohydrolase, EC 3.5.3.1). nih.govresearchgate.net This enzyme cleaves L-canavanine to produce L-canaline and urea. nih.govresearchgate.net In canavanine-producing plants like the jack bean, arginase efficiently mediates this reaction. researchgate.net Studies comparing the arginase from jack bean and the canavanine-free soybean show that the jack bean enzyme has a significantly higher affinity for canavanine. researchgate.net

Table 2: Kinetic Properties of Arginase from Jack Bean

| Substrate | Apparent Kₘ (mM) | Source Organism |

|---|---|---|

| L-Arginine | 7 - 8 | Jack Bean (Canavalia ensiformis) |

| L-Canavanine | 38 | Jack Bean (Canavalia ensiformis) |

Data sourced from kinetic analyses of affinity-purified mitochondrial arginase. researchgate.net

This arginase-mediated cleavage is considered a distinct degradative phase of canavanine metabolism. nih.gov

Urea Hydrolysis (Urease-mediated)

The urea produced from the arginase-mediated breakdown of canavanine is further metabolized by the enzyme urease (EC 3.5.1.5). Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.govnih.gov This step is crucial for mobilizing the nitrogen stored in the guanidino group of canavanine for use in synthesizing other amino acids and essential nitrogenous compounds. nih.gov In some specialist herbivores, such as the larvae of the bruchid beetle Caryedes brasiliensis, extraordinarily high urease activity is a key component of their detoxification mechanism, allowing them to utilize canavanine as a primary nitrogen source. nih.gov

Formation of Homoserine and Ammonia

Table 3: Summary of L-Canavanine Catabolism

| Step | Substrate | Products | Enzyme |

|---|---|---|---|

| 1 | L-Canavanine | L-Canaline, Urea | Arginase |

| 2 | Urea | Ammonia, Carbon Dioxide | Urease |

Table of Mentioned Compounds

| Compound Name |

|---|

| DL-Canavanine |

| L-Canavanine |

| L-Arginine |

| O-ureido-L-homoserine |

| L-Canaline |

| Urea |

| Ammonia |

| L-Homoserine |

Metabolic Recycling and Nitrogen Mobilization

A primary biological function of canavanine in the seeds of leguminous plants is as a nitrogen storage compound. wikipedia.orgnih.govnih.gov During germination and seedling development, this stored nitrogen must be efficiently mobilized and recycled to support new growth. nih.govoup.com The catabolism of canavanine provides the developing plant with essential ammoniacal nitrogen and respiratory carbon. nih.govoup.com

In jack bean (Canavalia ensiformis), canavanine stored in the cotyledons is transported effectively to the growing, aboveground parts of the plant, but not to the roots. nih.govresearchgate.net Studies using isotopically labeled urea ([¹⁵N]urea), a product of canavanine's primary degradation, show rapid incorporation of the ¹⁵N into the amino nitrogen of glutamic acid and glutamine, key molecules in nitrogen assimilation. nih.govresearchgate.net This demonstrates a direct link between canavanine breakdown and the synthesis of other essential amino acids. nih.gov

The process of nitrogen mobilization is not limited to the plant itself. In specialized herbivores like the beetle Caryedes brasiliensis, canavanine is not merely detoxified but is actively used as a nitrogen source. wikipedia.orgnih.gov The beetle's larvae possess high levels of urease, which facilitates the conversion of canavanine-derived urea into ammonia. nih.gov This ammonia is then fixed into organic compounds, allowing the larvae to synthesize their own amino acids and thrive on a diet that is toxic to most other insects. wikipedia.orgnih.gov

Furthermore, canavanine exuded from the roots of plants like hairy vetch (Vicia villosa) can influence the surrounding soil microbiome. frontiersin.org The presence of canavanine enriches for microbes that can utilize it, altering metabolic pathways in the soil. frontiersin.org For instance, it has been observed to enrich the L-arginine degradation pathway in the soil microbial community, suggesting that these microorganisms adapt to use the exuded canavanine as a nitrogen-rich substrate. frontiersin.org This ecological cycle highlights how canavanine's role in nitrogen mobilization extends beyond the plant to shape its immediate microbial environment. frontiersin.org

Molecular Mechanisms of Dl Canavanine Action As an Antimetabolite

Competitive Substrate Mimicry of L-Arginine

L-Canavanine's primary mechanism of action begins with its remarkable structural resemblance to the proteinogenic amino acid, L-arginine. uchicago.edunih.gov As the guanidinooxy structural analogue of L-arginine, its shape and charge distribution are sufficiently similar to deceive cellular machinery that normally recognizes and processes arginine. uchicago.eduresearchgate.net The key structural difference is the substitution of a methylene (B1212753) group (-CH2-) in the side chain of arginine with an oxygen atom (-O-) in canavanine, forming a δ-oxa-arginine. mdpi.comnih.govnih.gov

This molecular mimicry allows L-canavanine to act as a potent competitive antagonist and antimetabolite of L-arginine in a wide array of organisms. uchicago.edunih.govresearchgate.net It competes with arginine for binding to various enzymes and transport systems involved in arginine metabolism and utilization. uchicago.eduresearchgate.net However, a critical physicochemical distinction between the two molecules lies in the basicity of their respective guanidinium (B1211019) groups. The introduction of the electronegative oxygen atom in canavanine's side chain significantly lowers the pKa of its oxyguanidino group (pKa ≈ 7.0) compared to the highly basic guanidino group of arginine (pKa ≈ 12.5-13.8). researchgate.netnih.gov This difference is fundamental to the subsequent disruption of protein structure and function.

| Property | L-Arginine | L-Canavanine | Reference |

|---|---|---|---|

| Systematic Name | (S)-2-amino-5-guanidinopentanoic acid | (S)-2-amino-4-(guanidinooxy)butanoic acid | nih.gov |

| Key Side Chain Group | Guanidino | Guanidinooxy | uchicago.edu |

| Structural Difference | -CH2-CH2-NH- | -O-CH2-CH2-NH- | mdpi.comnih.gov |

| Side Chain pKa | ~12.5 - 13.8 | ~7.0 - 7.4 | researchgate.netnih.gov |

Disruption of Protein Synthesis and Function

The cytotoxicity of DL-canavanine is intrinsically linked to its ability to interfere with the fidelity of protein synthesis. By posing as arginine, it bypasses the cell's quality control mechanisms and becomes a substrate for the protein synthesis machinery, leading to a cascade of disruptive events.

Arginyl-tRNA Synthetase Misacylation

The central event initiating the disruption of protein synthesis is the misrecognition and subsequent charging of L-canavanine by arginyl-tRNA synthetase (ArgRS). tandfonline.comnih.gov This enzyme is responsible for the first step of protein synthesis: attaching the correct amino acid, arginine, to its corresponding transfer RNA (tRNAArg). embopress.org In many species, the ArgRS enzyme cannot effectively discriminate between L-arginine and L-canavanine due to their structural similarity. uchicago.edunih.govuni-konstanz.de

As a result, ArgRS mistakenly catalyzes the aminoacylation reaction with canavanine, forming canavanyl-tRNAArg. uni-konstanz.deresearchgate.net This process involves the creation of an enzyme-bound aminoacyl-adenylate intermediate, followed by the transfer of the amino acid to the 3'-hydroxyl group of the cognate tRNA. tandfonline.com The formation of mischarged canavanyl-tRNAArg is a critical error, as it introduces the non-proteinogenic amino acid into the pool of molecules available for ribosomal protein synthesis. uni-konstanz.denih.gov Interestingly, some canavanine-producing plants and organisms that have co-evolved with them possess a highly discriminatory ArgRS that can distinguish between the two amino acids, thus avoiding autotoxicity. uni-konstanz.deresearchgate.net

Incorporation into Nascent Polypeptide Chains

Once canavanyl-tRNAArg is formed, it is utilized by the ribosome during the translation process. mdpi.com The ribosome, reading the genetic code from messenger RNA (mRNA), does not distinguish between arginyl-tRNAArg and canavanyl-tRNAArg. When an arginine codon (e.g., CGU, CGC, CGA, CGG, AGA, AGG) appears at the ribosomal A-site, the misacylated canavanyl-tRNAArg can bind and deliver canavanine to the growing polypeptide chain. nih.gov

This results in the incorporation of canavanine into the primary sequence of proteins in place of arginine. researchgate.netnih.govnih.gov The extent of this incorporation can be significant. For example, in studies with the tobacco hornworm (Manduca sexta), a canavanine-sensitive insect, the molecule is readily incorporated into newly synthesized proteins. nih.gov In contrast, organisms that are resistant to or can utilize canavanine have developed mechanisms to prevent this incorporation. nih.gov Research on human glioblastoma cells demonstrated that after 48 hours of exposure to 50 µM canavanine, approximately 12.6% of all arginine sites in proteins were occupied by canavanine. nih.gov This direct substitution is the root cause of the formation of aberrant proteins. nih.gov

Formation of Structurally Aberrant "Canavanyl Proteins"

The substitution of arginine with canavanine leads to the synthesis of structurally anomalous proteins, often referred to as "canavanyl proteins". researchgate.netnih.govresearchgate.net These proteins contain canavanine residues at positions that the genetic code specified for arginine. researchgate.net The presence of this analogue within the polypeptide chain has profound consequences for the protein's higher-order structure and, consequently, its biological function. nih.govresearchgate.net The accumulation of these defective proteins disrupts cellular homeostasis and can lead to cell death. tandfonline.comnih.gov

| Organism/Cell Line | Finding | Significance | Reference |

|---|---|---|---|

| Manduca sexta (tobacco hornworm) | Readily incorporates canavanine into newly synthesized proteins. | Demonstrates susceptibility and the direct link between incorporation and toxicity. | nih.gov |

| Caryedes brasiliensis (beetle) | Fails to accumulate significant canavanyl proteins. | Shows a mechanism of resistance via a highly discriminatory ArgRS. | nih.govwikipedia.org |

| Human Glioblastoma Cells (U251MG) | ~12.6% of arginine sites occupied by canavanine after 48h treatment. | Quantifies the extent of misincorporation in a human cancer cell line. | nih.gov |

| IMR-90 Fibroblasts | Proteins made with canavanine degraded twice as fast as normal proteins. | Indicates cellular recognition of aberrant proteins and increased proteolysis. | nih.gov |

| Pseudomonas canavaninivorans | Possesses an editing enzyme (CtdA) that removes canavanine from mischarged tRNAArg. | Reveals a novel bacterial defense mechanism against canavanine toxicity. | nih.govnih.gov |

The substitution of arginine with canavanine has a significant impact on the final three-dimensional structure of the protein. nih.gov This is primarily due to the lower basicity (pKa) of canavanine's side chain compared to arginine's. researchgate.nettandfonline.comnih.gov Arginine's highly basic guanidinium group is often protonated at physiological pH, allowing it to form strong ionic bonds and hydrogen bonds that are crucial for stabilizing the protein's tertiary and quaternary structures. tandfonline.com

The structural aberrations in canavanyl proteins inevitably lead to a severe impairment or complete loss of their biological function. tandfonline.comnih.govresearchgate.net For enzymes, the precise three-dimensional arrangement of amino acids in the active site is paramount for substrate binding and catalysis. The altered conformation of canavanyl-containing enzymes can distort the active site, preventing proper interaction with substrates and cofactors, thereby reducing or eliminating catalytic activity. tandfonline.comresearchgate.net

Beyond enzymes, the functions of other proteins are also compromised. Structural proteins may lose their integrity, regulatory proteins may fail to bind to their targets (like DNA or other proteins), and transport proteins may become non-functional. uchicago.edunih.gov This widespread disruption of protein function across the proteome leads to a catastrophic failure of essential cellular processes, including DNA and RNA metabolism, signal transduction, and maintenance of structural components. uchicago.eduresearchgate.netresearchgate.net

Protein-Based Sequestration and Turnover of Canavanyl Proteins

The incorporation of L-canavanine in place of L-arginine during protein synthesis results in the formation of structurally aberrant "canavanyl proteins". wikipedia.org These modified proteins can lead to significant disruption of cellular functions, including the metabolism of RNA and DNA, and protein synthesis itself. uchicago.edu Organisms that are sensitive to canavanine must possess mechanisms to manage these defective proteins. One key strategy is the sequestration and subsequent turnover, or degradation, of these canavanine-containing proteins.

Protein-based sequestration of canavanine can prevent the turnover and clearance of the free amino acid, contributing to the compound's antimetabolic properties. nih.gov The degradation of canavanyl proteins is a critical detoxification process. In the yeast Saccharomyces cerevisiae, proteins containing canavanine are degraded more rapidly than normal proteins. nih.gov Studies have shown that after exposure to canavanine, the degradation of canavanine-containing proteins in yeast cells can reach an initial rate of nearly 10% per hour when shifted to a medium rich in arginine. nih.gov This rapid turnover is crucial for cellular survival. A fraction of these aberrant proteins, characterized by a high turnover rate, constituted 8.3% of total proteins under these conditions, with a half-life of about 0.46 hours. nih.gov The degradation of most short-lived proteins in eukaryotic cells is handled by the ubiquitin-proteasome system (UPS), which involves tagging proteins for destruction by the 26S proteasome. researchgate.netscienceopen.com While specific studies on canavanyl proteins are ongoing, it is understood that complex networks involving chaperones and proteasomes are responsible for eliminating misfolded or abnormal proteins to maintain cellular protein homeostasis. scienceopen.com

Mechanisms of Translational Fidelity in Preventing Canavanine Incorporation

To avoid the toxic effects of incorporating canavanine into their proteome, some organisms have evolved sophisticated mechanisms to ensure translational fidelity. These systems act as a primary line of defense, preventing the misincorporation from happening in the first place. A key challenge is that arginyl-tRNA synthetase (ArgRS), the enzyme responsible for attaching arginine to its corresponding transfer RNA (tRNA), often cannot effectively distinguish between L-arginine and its structural analog, L-canavanine. uchicago.edupeerj.com This leads to the erroneous formation of canavanyl-tRNAArg.

A primary mechanism for preventing canavanine incorporation is the enzymatic proofreading and editing of mischarged tRNAs. Recently, a standalone editing protein, Canavanyl-tRNAArg deacylase (CtdA), was discovered in bacteria that live in association with canavanine-producing plants. nih.govnih.gov This enzyme specifically recognizes and deacylates (removes) canavanine from mischarged tRNAArg, effectively hydrolyzing canavanyl-tRNAArg before the canavanine can be added to a growing polypeptide chain. nih.govresearchgate.netnih.gov

The activity of CtdA is crucial for organisms exposed to canavanine. nih.gov It is the first identified trans-editing enzyme known to act on a tRNA mischarged with a non-proteinogenic amino acid. researchgate.netbiorxiv.org Research has demonstrated that bacterial strains lacking the CtdA gene (knockout strains) exhibit severe growth defects when grown in media containing canavanine. nih.govnih.gov Furthermore, proteomic analysis of these knockout strains reveals a significant increase in the amount of canavanine incorporated into their proteins. nih.govnih.gov For instance, in a Pseudomonas canavaninivorans strain with a deleted CtdA gene, the level of canavanylated peptides increased by 19-fold compared to the wild type. nih.gov This highlights the critical role of CtdA in ensuring translational fidelity and mitigating canavanine toxicity. nih.govoup.com

**Table 1: Impact of CtdA Deletion on *P. canavaninivorans***

| Strain | Genetic Modification | Phenotype in Canavanine Media | Canavanine Incorporation | Reference |

|---|---|---|---|---|

| Wild Type | None | Normal Growth | Baseline (Low) | nih.gov |

| ΔCtdA | Deletion of CtdA gene | Severe Growth Defects | ~19-fold increase vs. Wild Type | nih.gov |

| ΔCtdA ΔCanγL | Double deletion of CtdA and canavanine-γ-lyase | Pronounced Growth Defects | ~33-fold increase vs. Wild Type | nih.gov |

The expression of detoxification enzymes like CtdA is often tightly regulated. In many bacteria, genes involved in canavanine and guanidine (B92328) metabolism are controlled by riboswitches, which are regulatory segments of messenger RNA (mRNA) that bind directly to a small molecule ligand to affect gene expression. nih.govresearchgate.net Specifically, several classes of guanidine-sensing riboswitches (guanidine-I, -II, -III, and -IV) have been identified. nih.govbiorxiv.orgnih.gov These riboswitches respond to the presence of guanidine, a nitrogen-rich compound that can be a metabolic byproduct of canavanine degradation. nih.govasm.org

The CtdA gene is frequently located downstream of a guanidine riboswitch. nih.govnih.gov This genetic arrangement creates a functional link between guanidine sensing and canavanine detoxification. nih.govoup.com When canavanine is degraded, it can produce guanidine (or hydroxyguanidine), which then binds to the riboswitch. nih.gov This binding event typically activates the expression of the downstream genes, acting as a genetic "ON" switch. nih.gov For example, the guanidine-I riboswitch works by preventing the formation of a terminator structure in the mRNA, allowing transcription to proceed into the coding region of the gene. nih.gov Therefore, the cell uses guanidine as an indicator for the presence of the toxic antimetabolite canavanine, triggering the production of the CtdA enzyme to specifically counteract the threat of tRNAArg misacylation. nih.govoup.com This regulatory network allows bacteria to mount a swift and specific defense against canavanine toxicity. biorxiv.org

Interference with Enzymatic Pathways Beyond Protein Synthesis

The toxic effects of this compound are not limited to its incorporation into proteins. As a potent structural analog of L-arginine, it interferes with numerous other metabolic and enzymatic pathways where arginine is a substrate or regulator. uchicago.edu

This compound acts as a competitive antagonist to L-arginine, disrupting its normal metabolic functions and cellular uptake. aacrjournals.orgnih.gov This inhibition has been observed across various organisms, from bacteria to plants and animal cells. uchicago.edu Canavanine can interfere with arginine utilization in rapidly dividing tissues, as seen in plant roots where it depresses arginine consumption. researchgate.net In human cancer cell lines, canavanine's antimetabolite action is pronounced, especially under conditions of arginine deprivation, where it inhibits cell proliferation. peerj.comnih.gov

The structural similarity between canavanine and arginine allows canavanine to compete for the same membrane transport proteins responsible for arginine uptake. mdpi.com This competition reduces the intracellular availability of arginine, a crucial amino acid for various cellular processes, including the synthesis of nitric oxide and polyamines. mdpi.comfrontiersin.org Furthermore, canavanine can inhibit arginine-dependent enzymes. For example, it has been shown to be a potent inhibitor of nitric oxide synthase (NOS) activity in both mammalian and plant systems, thereby reducing the production of nitric oxide, a key signaling molecule. frontiersin.org

A well-documented example of canavanine's enzymatic interference is its inactivation of microbial arginine deiminase (ADI). nih.govunm.edu ADI is an enzyme found in many microorganisms that catalyzes the hydrolysis of L-arginine to L-citrulline and ammonia (B1221849), a key step in an energy-yielding metabolic pathway. nih.govcgl.org.cn

Canavanine acts as a slow substrate and a time-controlled, mechanism-based inhibitor of ADI. acs.orgacs.orgnih.gov The catalytic mechanism of ADI involves the formation of a Cys-alkylthiouronium ion intermediate. nih.govunm.edu When canavanine binds to the enzyme, it also forms this intermediate. However, the subsequent steps diverge from the normal reaction. The intermediate formed with canavanine partitions between two pathways: one leads to the slow formation of the product O-ureido-L-homoserine, while the other leads to the formation of an inactive enzyme adduct. nih.gov This inactive form is a stable Cys-alkylisothiourea or Cys-alkylthiocarbamate adduct, which effectively sequesters the enzyme and halts its catalytic activity. nih.gov Kinetic studies have shown that for all ADIs tested, the catalytic efficiency (kcat/Km) for canavanine is approximately 100-fold lower, and the turnover rate (kcat) is about 10-fold lower than for the natural substrate, arginine. unm.edu This demonstrates that the oxygen-for-methylene substitution in canavanine significantly retards both the formation and, more critically, the hydrolysis of the covalent enzyme adduct, leading to temporary or, in some cases, irreversible inactivation. nih.govacs.org

Table 2: Kinetic Parameters for ADI-Catalyzed Hydrolysis of L-Arginine and L-Canavanine

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Pseudomonas aeruginosa | L-Arginine | 0.28 | 34 | 1.2 x 10⁵ | unm.edu |

| L-Canavanine | 1.3 | 2.0 | 1.5 x 10³ | unm.edu | |

| Bacillus cereus | L-Arginine | 0.09 | 23 | 2.5 x 10⁵ | unm.edu |

| L-Canavanine | 0.44 | 1.7 | 3.9 x 10³ | unm.edu | |

| Escherichia coli | L-Arginine | 0.15 | 29 | 1.9 x 10⁵ | unm.edu |

| L-Canavanine | 0.60 | 4.0 | 6.7 x 10³ | unm.edu | |

| Burkholderia mallei | L-Arginine | 0.15 | 40 | 2.7 x 10⁵ | unm.edu |

| L-Canavanine | 0.80 | 1.5 | 1.9 x 10³ | unm.edu | |

| Giardia intestinalis | L-Arginine | 0.03 | 12 | 4.0 x 10⁵ | unm.edu |

| L-Canavanine | 0.18 | 0.8 | 4.4 x 10³ | unm.edu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Arginine |

| Canavanyl-tRNAArg |

| Arginyl-tRNAArg |

| Guanidine |

| Hydroxyguanidine |

| O-ureido-L-homoserine |

| L-Citrulline |

| Nitric Oxide |

| Polyamines |

| Ammonia |

| Ornithine |

| Homoserine |

| Agmatine |

| N-carbamoyl putrescine |

| Canaline (B555070) |

| Thialysine |

| ATP |

Formation of Canaline-Pyridoxal Phosphate Oximes and Enzyme Inactivation

One of the significant pathways of canavanine's antimetabolic activity involves its enzymatic conversion to L-canaline. Canavanine is cleaved by the enzyme arginase, yielding urea (B33335) and L-canaline, a structural analogue of ornithine. researchgate.net Canaline itself is a highly potent enzyme inhibitor, particularly targeting enzymes that require pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, as a coenzyme. documentsdelivered.comoup.com

The inhibitory action of canaline is due to its unique amino-oxy functional group, which is highly reactive toward the aldehyde group of PLP. oup.comdrugbank.com Canaline and PLP react to form a stable oxime, a type of covalent bond. oup.comnih.gov This complex formation effectively sequesters the PLP coenzyme, rendering the enzyme inactive. documentsdelivered.com This mechanism has been demonstrated to inhibit a variety of PLP-dependent enzymes, including aminotransferases and decarboxylases. documentsdelivered.comnih.gov

Research has shown that L-canaline is an especially powerful inhibitor of ornithine aminotransferase. oup.comnih.gov Spectral analysis confirms that canaline forms an oxime-type compound with the PLP coenzyme bound to this enzyme, leading to what is described as irreversible inhibition. oup.comnih.gov The high reactivity of canaline with PLP-dependent enzymes makes it one of the most potent inhibitors known for this class of enzymes. documentsdelivered.com

Deleterious Effects on Central Metabolic Cycles (e.g., Tricarboxylic Acid Cycle via α-ketoglutarate oxime formation)

The toxic effects of this compound extend to the disruption of central metabolic pathways, including the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. This interference is mediated by its metabolite, L-canaline. The TCA cycle is a fundamental series of chemical reactions used by aerobic organisms to generate energy through the oxidation of acetate (B1210297) derived from carbohydrates, fats, and proteins into carbon dioxide. pixorize.com

A crucial intermediate in this cycle is α-ketoglutarate (also known as 2-oxoglutarate), which is an α-keto acid. weizmann.ac.ilfrontiersin.org L-canaline has been shown to react with α-keto acids to form stable oximes. nih.gov By reacting with α-ketoglutarate, canaline effectively removes this essential substrate from the TCA cycle. The formation of the canaline-α-ketoglutarate oxime depletes the pool of α-ketoglutarate available for the enzyme α-ketoglutarate dehydrogenase, thereby creating a metabolic block and disrupting the cyclical flow of the pathway. nih.govnih.gov This disruption severely impairs cellular respiration and energy production.

Perturbations in Cellular Signaling and Stress Responses

This compound significantly perturbs cellular signaling pathways and induces stress responses, primarily through its role as an arginine analogue. These disruptions affect nitric oxide signaling, induce nitro-oxidative stress, and alter the balance of both the antioxidant enzyme system and polyamine metabolism.

Inhibition of Nitric Oxide (NO) Synthesis (NOS-like activity)

As a close structural analogue of L-arginine, canavanine is a well-documented competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine. pixorize.comnih.gov This inhibition has been observed in a wide range of organisms, from mammals to plants. oup.comnih.govnih.gov In animal studies, L-canavanine is often used as a selective inhibitor of the inducible form of nitric oxide synthase (iNOS), which is typically expressed during inflammatory responses. oup.comnih.govebm-journal.org

In plant systems, canavanine has been shown to potently inhibit arginine-dependent NOS-like activity. For instance, in studies on tomato (Solanum lycopersicum) roots, canavanine treatment led to a significant and direct inhibition of NO formation. documentsdelivered.comnih.gov This inhibition is dose-dependent, with higher concentrations of canavanine resulting in a more pronounced reduction in NOS-like activity. documentsdelivered.com

Table 1: Effect of this compound on Arginine-Dependent NOS-like Activity in Tomato Roots

| Treatment Group | NOS-like Activity (% of Control) |

| Control | 100% |

| 10 µM Canavanine (24h) | ~40% |

| 50 µM Canavanine (24h) | ~30% |

| 10 µM Canavanine (72h) | ~50% |

| 50 µM Canavanine (72h) | <30% |

| Data derived from studies on tomato root extracts, showing significant inhibition of NOS-like activity following canavanine treatment. documentsdelivered.com |

Induction of Nitro-Oxidative Stress (e.g., 3-nitrotyrosine (B3424624) formation)

In plant studies, short-term treatment with canavanine has been observed to transiently enhance the production of peroxynitrite (ONOO⁻). drugbank.comweizmann.ac.il Peroxynitrite is a highly reactive and damaging RNS formed from the rapid reaction between nitric oxide and the superoxide (B77818) radical (O₂•⁻). drugbank.com Peroxynitrite can nitrate (B79036) tyrosine residues in proteins, leading to the formation of 3-nitrotyrosine. The presence of 3-nitrotyrosine is considered a stable marker of nitro-oxidative stress and protein damage. nih.gov Studies have confirmed that canavanine supplementation in tomato seedlings results in an increased concentration of 3-nitrotyrosine in root proteins, demonstrating the induction of a nitro-oxidative stress state. nih.gov

Modulation of Antioxidant Enzyme Activities (e.g., SOD, GR, GPx)

The cellular antioxidant defense system, which includes enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) reductase (GR), and glutathione peroxidase (GPx), is crucial for mitigating oxidative damage. nih.govnih.gov this compound treatment has been shown to significantly modulate the activity of these key enzymes, often leading to a compromised antioxidant capacity. documentsdelivered.comyoutube.com

In tomato roots subjected to canavanine, a notable decrease in the activity of several antioxidant enzymes was recorded. documentsdelivered.comyoutube.com

Superoxide Dismutase (SOD): The activity of SOD, which catalyzes the dismutation of the superoxide radical into molecular oxygen or hydrogen peroxide, was significantly decreased by canavanine treatment. documentsdelivered.comyoutube.com

Glutathione Reductase (GR): The activity of GR, an enzyme essential for maintaining the pool of reduced glutathione (GSH), also dropped following short-term canavanine supplementation. documentsdelivered.comweizmann.ac.il

Glutathione Peroxidase (GPx): In contrast, the activity of GPx, which reduces hydrogen peroxide and lipid hydroperoxides, was not significantly affected by canavanine treatment in the same studies. documentsdelivered.comweizmann.ac.il

This inhibition of key enzymatic antioxidants can exacerbate the oxidative stress initiated by canavanine. nih.gov

Table 2: Summary of this compound's Effect on Antioxidant Enzyme Activity in Tomato Roots

| Enzyme | Effect of Canavanine Treatment | Reference |

| Superoxide Dismutase (SOD) | Decreased Activity | documentsdelivered.comyoutube.com |

| Catalase (CAT) | Decreased Activity | documentsdelivered.comyoutube.com |

| Glutathione Reductase (GR) | Decreased Activity | documentsdelivered.comweizmann.ac.il |

| Glutathione Peroxidase (GPx) | Not Significantly Affected | documentsdelivered.comweizmann.ac.il |

Disruption of Polyamine Metabolism and Polyamine-NO Cross-talk

Polyamines, such as putrescine and spermidine, are small polycationic molecules essential for cell growth, differentiation, and stress responses. In plants and some other organisms, a primary pathway for polyamine biosynthesis begins with L-arginine. frontiersin.org Canavanine, as an arginine analogue, interferes with this pathway.

Studies in corn (Zea mays) roots have demonstrated that L-canavanine acts as a competitive inhibitor of arginine decarboxylase, the first enzyme in the arginine-dependent polyamine synthesis pathway. frontiersin.org This inhibition leads to a marked decrease in the cellular content of polyamines, particularly putrescine and spermidine, which in turn inhibits primary root elongation and cell division. frontiersin.org Similar effects have been noted in other organisms.

Furthermore, there is intricate cross-talk between polyamine metabolism and nitric oxide signaling pathways, as both originate from the common substrate L-arginine. Due to its disruptive effects on both pathways, canavanine has been utilized as an experimental tool to investigate the regulatory interactions of the polyamine-NO cross-talk in higher plants. nih.gov

Effects on Prosurvival Kinases (e.g., FAK, Akt, AMPK)

This compound has been shown to exert inhibitory effects on key prosurvival kinases, which are crucial for cell growth, proliferation, and resistance to apoptosis. In human glioblastoma cells, treatment with L-canavanine has been observed to inhibit prosurvival kinases including Focal Adhesion Kinase (FAK), Protein Kinase B (Akt), and AMP-activated protein kinase (AMPK) researchgate.net.

Research on glioblastoma cell lines demonstrated that L-canavanine treatment, particularly under arginine-deprived conditions, led to a significant reduction in the phosphorylation level of FAK nih.gov. FAK is a critical mediator of cell adhesion, migration, and survival signals, and its inactivation contributes to the disruption of these processes. Similarly, the activity of Akt, a central node in signaling pathways that promote cell survival and block apoptosis, is diminished by canavanine nih.gov. The combined treatment of canavanine and arginine deprivation was found to profoundly affect cell viability, motility, and adhesion, in part through the inhibition of these kinase pathways researchgate.netnih.gov. These effects were notably selective for cancer cells, with less dramatic impacts observed in primary rat glial cells nih.gov.

| Kinase | Model System | Key Finding | Reference |

| FAK | Human glioblastoma cells | Canavanine treatment, especially in arginine-free medium, reduced FAK phosphorylation. | nih.gov |

| Akt | Human glioblastoma cells | Canavanine treatment leads to inhibition of Akt, a key prosurvival kinase. | researchgate.netnih.gov |

| AMPK | Human glioblastoma cells | Canavanine was found to inhibit AMPK activity. | researchgate.net |

Impact on Nucleic Acid Metabolism and Cellular Structure

Disruption of RNA and DNA Metabolism (indirect mechanisms)

The primary mechanism of this compound's toxicity stems from its structural similarity to L-arginine. In canavanine-sensitive organisms, arginyl-tRNA synthetase cannot distinguish between the two amino acids, leading to the incorporation of canavanine into nascent polypeptide chains uchicago.edunih.govresearchgate.net. The synthesis of these aberrant, canavanyl proteins is the principal cause of subsequent, indirect disruptions to a multitude of cellular processes, including nucleic acid metabolism uchicago.edunih.gov.

The production of functionally impaired proteins, such as enzymes and regulatory factors essential for nucleic acid synthesis, leads to a strong inhibition of both DNA and RNA synthesis nih.govresearchgate.net. Studies in canavanine-sensitive higher plants, like Glycine max (soybean), showed that canavanine potently inhibited the incorporation of precursors for DNA, RNA, and protein, with a primary inhibition of the RNA synthesizing system suggested researchgate.net. In various cell lines, L-canavanine has been shown to inhibit DNA synthesis in a dose-dependent manner researchgate.netnih.gov. High doses can effectively block all DNA synthesis within 24 hours nih.gov. This inhibition is not a direct interaction with DNA or its precursors but a downstream consequence of compromised protein function uchicago.edunih.gov. For instance, canavanine allows for the completion of already initiated DNA chains but blocks the initiation of new replication cycles, a result consistent with the synthesis of faulty initiator proteins researchgate.net.

| Process Affected | Model System | Indirect Mechanism & Key Finding | Reference |

| RNA Synthesis | Glycine max (soybean), E. coli | Incorporation of canavanine into proteins leads to non-functional enzymes, resulting in a primary inhibition of the RNA synthesizing system. | uchicago.edunih.govresearchgate.net |

| DNA Synthesis | Glycine max, Balb/c-3T3 cells, Human lymphocytes | Canavanyl proteins block the initiation of new DNA replication cycles. Inhibition is dose-dependent and cytostatic. | researchgate.netresearchgate.netnih.govnih.gov |

Effects on Cytoskeletal and Mitochondrial Network Integrity

This compound's impact extends to the structural integrity of the cell, affecting both the cytoskeleton and the mitochondrial network. The incorporation of canavanine into structural and regulatory proteins disrupts the delicate architecture and function of these networks. In glioblastoma cells, combinatory treatment with canavanine and arginine deprivation was shown to destabilize the cytoskeleton and the mitochondrial network, leading to profound changes in cell morphology, motility, and adhesion researchgate.netnih.gov.

| Cellular Component | Model System | Key Finding | Reference |

| Cytoskeleton | Human glioblastoma cells | Combined canavanine/arginine deprivation treatment destabilizes the cytoskeleton, affecting cell morphology and motility. | researchgate.netnih.gov |

| Mitochondrial Network | Human cells | Canavanine misincorporation destabilizes the mitochondrial proteome, causes loss of respiratory chain complexes, and leads to mitoribosome stalling. | researchgate.netnih.gov |

Alterations in Peptidoglycan Structure and Cell Wall Integrity in Microorganisms

In certain microorganisms, this compound directly impacts the integrity of the cell wall by interfering with the synthesis of peptidoglycan (PG), an essential polymer for bacterial survival and shape maintenance nih.govfao.orgdiva-portal.org. Research has shown that D-canavanine, which can be formed from L-canavanine by racemase enzymes in some bacteria, dramatically alters the PG structure in species belonging to the Rhizobiales order, such as Agrobacterium tumefaciens and Sinorhizobium meliloti nih.govfao.orgdiva-portal.org.

The primary effect of D-canavanine is the impairment of PG cross-linkage, a critical step for creating a strong, mesh-like sacculus around the bacterial cell nih.govdiva-portal.orgwikipedia.org. This interference with cross-linking weakens the cell wall and disrupts the process of cell division nih.govfao.org. The specific molecular target for this detrimental effect has been identified in A. tumefaciens. The toxic effects of D-canavanine were suppressed by a single amino acid substitution in penicillin-binding protein 3a (PBP3a), a cell division-specific PG transpeptidase responsible for forming the peptide cross-links in the septal peptidoglycan nih.govfao.orgdiva-portal.org. This demonstrates that D-canavanine's mechanism involves the direct or indirect inhibition of this specific transpeptidase, thereby compromising cell wall integrity.

| Organism(s) | Effect of this compound | Molecular Target/Mechanism | Reference |

| Agrobacterium tumefaciens , Sinorhizobium meliloti | Alters peptidoglycan (PG) structure, impairs PG cross-linkage, and disrupts cell division. | The detrimental effect is linked to the function of the cell division PG transpeptidase, penicillin-binding protein 3a (PBP3a). | nih.govfao.orgdiva-portal.org |

Ecological and Interspecies Interactions of Dl Canavanine

Role as a Plant Defense Allelochemical

L-Canavanine, a non-proteinogenic amino acid found in high concentrations in the seeds and foliage of certain leguminous plants, serves as a potent and effective protective allelochemical. nih.govresearchgate.net Plants that produce this compound, such as those in the Leguminosae family, allocate significant nitrogen resources to its synthesis and storage. nih.gov This investment creates a formidable chemical barrier against a wide range of predators and pathogens, highlighting its crucial role in plant defense. nih.govresearchgate.net The primary mechanism of canavanine's toxicity is its structural similarity to L-arginine. wikipedia.orguchicago.edu This mimicry leads to its mistaken incorporation into nascent polypeptide chains by organisms that lack adaptive mechanisms, resulting in structurally aberrant and non-functional proteins. uchicago.edunih.gov This disruption of protein synthesis and other metabolic processes makes canavanine a powerful antimetabolite and a key component of the plant's chemical arsenal (B13267) against herbivores and disease. uchicago.edunih.gov

DL-Canavanine is a well-documented natural insecticide that deters feeding by phytophagous (plant-eating) insects. researchgate.netnih.gov Its effectiveness stems from both its direct toxicity upon ingestion and its ability to be detected and avoided by insects. nih.govplos.org This dual action makes it a highly efficient defense against insect predation. nih.gov

For insects that are not adapted to it, the consumption of this compound has severe consequences for growth and development. researchgate.net The primary mode of action is its incorporation into proteins in place of L-arginine, which leads to the synthesis of dysfunctional "canavanyl proteins". nih.govuchicago.edu This process can disrupt critical cellular functions, including RNA and DNA metabolism. uchicago.edu

Research on the tobacco hornworm (Manduca sexta) demonstrates these detrimental effects. Larvae fed a diet containing canavanine exhibit a range of symptoms, including:

Reduced body weight. researchgate.net

Prolonged developmental times. researchgate.net

Reduced fecundity and fertility. researchgate.net

Developmental abnormalities and mortality. nih.gov

Studies with esters of L-canavanine have shown varied toxicity. When administered via injection to Manduca sexta larvae, isobutyl and octyl esters were found to be significantly more lethal than canavanine itself. nih.gov However, when provided in the diet, these esters were only marginally more toxic than the parent compound, indicating different absorption and metabolic pathways. nih.gov

Table 1: Effects of this compound on Non-Adapted Insects

| Species | Observed Effects | Mechanism of Action | Citations |

| Manduca sexta (Tobacco Hornworm) | Reduced body weight, prolonged development, reduced fecundity, mortality. | Incorporation into proteins, disrupting cellular functions. | researchgate.netnih.gov |

| Drosophila melanogaster (Fruit Fly) | Avoidance behavior, toxicity upon ingestion. | Activation of gustatory receptors leading to repellence. | nih.govplos.org |

In addition to its post-ingestive toxicity, canavanine acts as a powerful repellent, allowing some insects to avoid consuming the toxin altogether. nih.govplos.org In the fruit fly, Drosophila melanogaster, this avoidance is not a matter of smell but of taste. nih.gov Research has identified a specific G-protein-coupled receptor (GPCR), known as the DmX receptor, which functions as a gustatory receptor for L-canavanine. plos.orgnih.govconsensus.app

This receptor is expressed in the fly's bitter-sensitive gustatory receptor neurons (GRNs). nih.govplos.org When the fly's taste organs come into contact with food containing canavanine, the DmX receptor is activated. plos.orgresearchgate.net This activation triggers a specific behavioral response: the fly, which may have already extended its proboscis to feed, will prematurely retract it, thus preventing or limiting the ingestion of the toxic compound. plos.orgnih.gov Interestingly, this response differs from the reaction to other bitter compounds like caffeine, which can prevent the initial extension of the proboscis. nih.gov The gene encoding the DmX receptor, named mangetout (mtt), is essential for this repellent effect; flies with a disrupted mtt gene no longer avoid canavanine. plos.orgnih.gov This discovery demonstrates that insects have evolved specific molecular sensors, outside of the main Gustatory Receptor (Gr) family, to detect and avoid plant-based toxins. plos.org

Table 2: Behavioral Repellence of L-Canavanine in Drosophila melanogaster

| Component | Role | Description | Citations |

| Stimulus | L-Canavanine | A natural plant insecticide and repellent. | nih.govplos.org |

| Receptor | DmX Receptor | An orphan GPCR that functions as a gustatory receptor for L-canavanine. | plos.orgnih.govnih.gov |

| Location | Bitter-sensitive Gustatory Receptor Neurons | Neurons in the fly's taste organs where the DmX receptor is expressed. | plos.orgnih.gov |

| Behavioral Response | Premature Proboscis Retraction | Upon tasting canavanine, the fly retracts its proboscis, ceasing to feed. | plos.orgnih.gov |

The defensive properties of this compound extend beyond insects to include a range of plant pathogens like bacteria and fungi. researchgate.netjst.go.jp Its broad-spectrum toxicity makes it a valuable allelochemical for protecting plants, particularly seeds, from microbial attack. researchgate.netfrontiersin.org For example, L-canavanine extracted from alfalfa seeds has been shown to have a stringent inhibitory effect on the bacterium Bacillus cereus. researchgate.net The mechanism, similar to its effect on insects, involves the bacterium utilizing L-canavanine instead of L-arginine, leading to the production of altered, non-functional proteins and ultimately cell death. researchgate.net

A more complex interaction has been observed in the soil microbiome. The soil bacterium Pseudomonas putida can convert plant-produced L-canavanine into its D-isomer, D-canavanine. nih.gov While P. putida is tolerant to this compound, the D-canavanine it produces has a potent effect on competing bacteria from the Rhizobiales order, such as the plant pathogen Agrobacterium tumefaciens and the nitrogen-fixing symbiont Sinorhizobium meliloti. nih.govdiva-portal.orgbiorxiv.org D-canavanine dramatically alters the peptidoglycan structure of these bacteria, impairing the cross-linkage of the cell wall, which disrupts cell division and reduces fitness. nih.gov This demonstrates a sophisticated ecological role where a plant allelochemical is modified by one microbe to act as a weapon against another.

Allelopathy is the chemical inhibition of one plant by another. flvc.org this compound functions as a potent allelochemical, suppressing the growth of competing plant species. jst.go.jpfrontiersin.org This action helps canavanine-producing plants, such as hairy vetch (Vicia villosa), to control weeds and dominate their immediate environment. frontiersin.org The primary mechanism of this allelopathic activity is the suppression of arginine metabolism in susceptible plants. frontiersin.org Studies have shown that L-canavanine can inhibit the root growth of other plants and suppress the division of lettuce protoplasts, demonstrating its phytotoxic effects at a cellular level. researchgate.netfrontiersin.org By releasing canavanine into the soil through root exudates or the decomposition of residues, these plants can effectively reduce competition for resources like light, water, and nutrients. frontiersin.orgagriculturejournals.cz

Deterrence of Phytophagous Insects (Insecticidal Properties)

Herbivore and Microbial Adaptations to this compound

Despite the potent toxicity of this compound, some specialist herbivores and microbes have evolved sophisticated adaptations to overcome this chemical defense. wikipedia.orgnih.gov These organisms are able to colonize canavanine-rich plants, often using the compound as a food source, thereby turning a potent toxin into a nutritional benefit. wikipedia.orgresearchgate.net

One of the most well-studied examples is the bruchid beetle, Caryedes brasiliensis, which feeds exclusively on the canavanine-laden seeds of Dioclea megacarpa. wikipedia.orgresearchgate.net This beetle has evolved a highly efficient detoxification pathway. It first cleaves canavanine into canaline (B555070) and urea (B33335). wikipedia.org The canaline, which is also a potent insecticide, is then further metabolized into homoserine and ammonia (B1221849). wikipedia.org This process not only neutralizes the toxin but also allows the beetle to utilize the nitrogen from canavanine to synthesize its own amino acids, effectively using the plant's chemical weapon as a primary source of nitrogen for its development. wikipedia.org

Another adaptive strategy is seen in the larvae of the tobacco budworm, Heliothis virescens. This insect can tolerate high dietary concentrations of canavanine by preventing its incorporation into its proteins. wikipedia.org It achieves this through two key mechanisms: the expression of canavanine hydrolase, an enzyme that breaks down L-canavanine, and the presence of a highly selective arginyl-tRNA synthetase that can effectively discriminate between arginine and canavanine, thus avoiding the creation of faulty proteins. wikipedia.org

Microbial adaptations are also notable. The bacterium Pseudomonas canavaninivorans has been identified for its ability to grow on canavanine as its sole source of carbon and nitrogen. nih.gov It utilizes a specific enzyme, canavanine-γ-lyase, to degrade canavanine into homoserine and hydroxyguanidine, channeling the products into its metabolism. nih.gov This ability allows it to thrive in environments where canavanine is present, such as the rhizosphere of canavanine-producing legumes. nih.gov

Table 3: Mechanisms of Adaptation to this compound

| Organism | Adaptation Strategy | Mechanism | Citations |

| Caryedes brasiliensis (Bruchid Beetle) | Metabolic Detoxification & Utilization | Cleaves canavanine into canaline, then to homoserine and ammonia, using it as a nitrogen source. | wikipedia.orgresearchgate.net |

| Heliothis virescens (Tobacco Budworm) | Selective Avoidance of Incorporation | Employs canavanine hydrolase and a highly selective arginyl-tRNA synthetase to prevent canavanine from entering its proteins. | wikipedia.orgnih.gov |

| Pseudomonas canavaninivorans (Bacterium) | Metabolic Degradation & Utilization | Uses a canavanine-γ-lyase to break down canavanine for use as a carbon and nitrogen source. | nih.gov |

| Pseudomonas putida (Bacterium) | Metabolic Conversion & Tolerance | Converts L-canavanine to D-canavanine, which it is tolerant to, and uses D-canavanine to inhibit competing microbes. | nih.gov |

Evolutionary Adaptation of Specialized Herbivores

The high toxicity of canavanine, which arises from its mistaken incorporation into proteins in place of arginine, exerts strong selective pressure on plant-eating insects. uchicago.edunih.gov This has led to the evolution of specialized herbivores that have developed remarkable adaptations to not only tolerate but, in some cases, thrive on a canavanine-rich diet. wikipedia.orgnih.gov The coevolutionary arms race between plants producing toxins and the herbivores that consume them often results in a close matching of plant defense and herbivore offense mechanisms. nih.gov

Adaptation in specialist herbivores can manifest through the up-regulation of multiple detoxification genes, particularly those encoding Cytochrome P450 monooxygenases (P450s). nih.gov For instance, studies on the Colorado potato beetle have shown that a significant portion of its P450 genes are induced by both host plant toxins and synthetic pesticides, suggesting a shared mechanism of xenobiotic adaptation. nih.gov This indicates that the evolutionary challenge posed by plant allelochemicals like canavanine can drive the development of broad detoxification capabilities. nih.govescholarship.org In some insect species, adaptation to specific plant tissues is observed; the four-eyed milkweed beetle (Tetraopes tetrophthalmus), which feeds on milkweed roots as larvae, shows physiological adaptations specifically matched to the toxins present in the roots. nih.gov

Biochemical Detoxification Mechanisms (e.g., to Homoserine)

Specialized herbivores have evolved sophisticated biochemical pathways to neutralize this compound. A primary strategy involves the enzymatic breakdown of canavanine into less harmful or even useful compounds.

A well-documented example is the bruchid beetle, Caryedes brasiliensis, a seed predator of the canavanine-producing plant Dioclea megacarpa. This beetle can metabolize canavanine by first hydrolyzing it to L-canaline and urea. The canaline is then further detoxified via reductive deamination to produce L-homoserine and ammonia. wikipedia.org This process not only neutralizes the toxic antimetabolite but also allows the beetle to utilize canavanine as a primary source of nitrogen for synthesizing its own amino acids during development. wikipedia.org

Similarly, the larvae of the tobacco budworm, Heliothis virescens, can withstand high dietary concentrations of canavanine. wikipedia.org Their detoxification mechanism involves a gastrointestinal enzyme, canavanine hydrolase, which efficiently cleaves L-canavanine into L-homoserine and hydroxyguanidine. wikipedia.org This rapid breakdown prevents the toxic amino acid from being absorbed and incorporated into the insect's proteins. wikipedia.org

In the microbial world, a similar detoxification pathway has been identified in certain rhizosphere-associated bacteria like Pseudomonas species. These bacteria possess a novel pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme called canavanine-γ-lyase. nih.gov This enzyme catalyzes the elimination of hydroxyguanidine from canavanine, yielding homoserine as a final product, which can then enter central metabolism. nih.gov

Table 1: Examples of Canavanine Detoxification Pathways

| Organism | Key Enzyme(s) | Detoxification Products | Reference |

|---|---|---|---|

| Caryedes brasiliensis (Bruchid Beetle) | Arginase, Reductive Deaminase | L-Canaline, Urea, L-Homoserine, Ammonia | wikipedia.org |

| Heliothis virescens (Tobacco Budworm) | Canavanine Hydrolase, Arginine Kinase | L-Homoserine, Hydroxyguanidine | wikipedia.org |

Enzymatic Discrimination and Avoidance of Incorporation

The primary mechanism of canavanine toxicity is its incorporation into nascent polypeptide chains by arginyl-tRNA synthetase (ArgRS), an enzyme that fails to distinguish it from arginine. uchicago.eduresearchgate.net This leads to the synthesis of structurally abnormal and non-functional "canavanyl proteins". uchicago.eduresearchgate.net

Specialized herbivores have overcome this challenge by evolving highly specific enzymes that prevent this molecular mimicry. The key adaptation lies in the ArgRS enzyme itself. While the ArgRS of most canavanine-sensitive organisms readily accepts canavanine, the ArgRS in adapted species exhibits a high degree of discrimination, preferentially binding to arginine and rejecting canavanine. researchgate.net This ensures the fidelity of protein synthesis even in the presence of high canavanine concentrations. researchgate.net

In addition to a discriminatory synthetase, some organisms possess a "proofreading" or "editing" mechanism. For example, some bacteria have a canavanyl-tRNA deacylase (CtdA) that specifically hydrolyzes canavanyl-tRNAArg, the incorrectly formed molecule. researchgate.net This effectively removes the "mistake" before the canavanine can be incorporated into a protein by the ribosome. researchgate.net In the tobacco budworm, Heliothis virescens, the combination of rapid detoxification (as mentioned in 5.2.2) and the ability of its protein synthesis machinery to avoid canavanine incorporation results in barely measurable levels of the toxin in its proteins. wikipedia.org

Interactions with Soil Microbial Communities

This compound exuded from the roots of leguminous plants, such as hairy vetch (Vicia villosa), can act as an allelochemical that significantly influences the surrounding soil microbial environment. nih.govfrontiersin.org This interaction shapes the composition and metabolic activity of the microbial community in the rhizosphere. nih.gov

Impact on Microbial Biomass and Species Composition

The introduction of L-canavanine into the soil can significantly alter the microbial community's structure and diversity. nih.gov Research on hairy vetch has shown that this non-proteinogenic amino acid can either limit or stimulate the growth of specific bacterial groups. nih.govfrontiersin.org

In one study, the application of L-canavanine to soil led to a notable shift in the relative abundance of major bacterial phyla. The abundance of Firmicutes and Actinobacteria increased, while the populations of Proteobacteria and Acidobacteria decreased, particularly at higher canavanine concentrations (500 nmol/g soil). nih.govfrontiersin.org This selective effect demonstrates that canavanine released by plant roots can actively structure the soil microbial community, potentially to the plant's benefit. nih.gov

Table 2: Effect of L-Canavanine on Soil Microbial Phyla Abundance

| Microbial Phylum | Change in Abundance with Canavanine | Reference |

|---|---|---|

| Firmicutes | Increase | nih.govfrontiersin.org |

| Actinobacteria | Increase | nih.govfrontiersin.org |

| Proteobacteria | Decrease | nih.govfrontiersin.org |

Bacterial Utilization Pathways and Rhizosphere Dynamics

While canavanine is toxic to many organisms, certain soil bacteria have evolved the ability to use it as a nutrient source. nih.gov A novel bacterium, Pseudomonas canavaninivorans, has been isolated from the rhizosphere and is capable of using canavanine as its sole source of both carbon and nitrogen. microbiologyresearch.org

The specific degradation pathway has been identified in certain Pseudomonas and Rhizobiales species. nih.gov It involves a key enzyme, canavanine-γ-lyase, which converts canavanine into homoserine and hydroxyguanidine. nih.gov The homoserine is then channeled into the tricarboxylic acid (TCA) cycle through the action of other enzymes, including homoserine dehydrogenase and aspartate-semialdehyde dehydrogenase. nih.gov The genetic instructions for this entire pathway are often located together in an operon, which also includes an ABC transporter likely responsible for importing canavanine into the bacterial cell. nih.gov The ability of these root-associated bacteria to specifically utilize canavanine suggests an adaptation to the vicinity of canavanine-producing legumes, contributing to the unique chemical dynamics of the rhizosphere. nih.gov

Symbiotic Relationships (e.g., Legume-Rhizobiales interactions)

The exudation of canavanine by legumes appears to play a crucial role in mediating their symbiotic relationships with nitrogen-fixing bacteria of the order Rhizobiales. nih.govnih.gov Legumes may release canavanine into the rhizosphere to selectively favor the growth of compatible rhizobia, which have evolved resistance to this antimetabolite, while suppressing other, potentially competing or pathogenic, microbes. nih.gov

This symbiotic optimization is highlighted by the discovery of canavanine resistance mechanisms in rhizobia. For example, Mesorhizobium tianshanense, a symbiont of licorice plants, possesses a gene, msiA, that encodes an exporter protein. nih.gov The expression of this gene is induced by canavanine and is essential for pumping the compound out of the bacterial cell, thereby conferring resistance. nih.gov This resistance is critical for the bacteria's ability to adhere to root hairs and survive in the canavanine-rich rhizosphere of its host. nih.gov

Furthermore, canavanine may act as more than just a selective agent; it could also function as a signaling molecule. nih.gov Its presence may signal to free-living rhizobia to initiate the symbiotic process. nih.gov The fact that canavanine-degrading enzymes, like canavanine-γ-lyase, are found in symbiotic Rhizobiales suggests that the compound can also serve as a nutrient source for these bacteria, potentially supporting nodulation and infection during early root development. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Canavanine |

| L-Arginine |

| L-Homoserine |

| L-Canaline |

| Urea |

| Ammonia |

| Hydroxyguanidine |

| Aspartate |

| Fumarate |

| Aspartate-semialdehyde |

| Pyridoxal 5'-phosphate (PLP) |

| Syrioside |

| Aspecioside |

| Flavonoids |

| Luteolin |

| Nod factor |

| L-3,4-dihydroxyphenylalanine (L-dopa) |

| 5-hydroxy-L-tryptophan |

| Sotolone |

| Cyanamide |

| Nitric oxide |

| Guanidine (B92328) |

| Ornithine |

| Methionine |

| Cystathionine |

Methodologies for Dl Canavanine Research

Analytical and Quantification Techniques

The choice of analytical technique for canavanine is often dictated by the sample matrix, the required sensitivity and specificity, and the available instrumentation. Early methods relied on chemical reactions that produce a colored product, while modern approaches leverage chromatographic separation to resolve canavanine from structurally similar compounds, particularly its analogue, arginine.

Spectrophotometric, or colorimetric, methods represent a foundational approach for the quantification of canavanine. These methods are often valued for their simplicity and speed, making them suitable for rapid screening of a large number of samples. medigraphic.com One of the most established colorimetric methods is based on the Fearon reaction, which was adapted for the specific determination of canavanine. rsc.orgnih.gov

The methodology involves the reaction of canavanine with pentacyanoaminoferrate(II) (PCAF), also known as sodium nitroprusside, in the presence of an oxidizing agent like potassium persulphate under controlled pH conditions. rsc.orgpsu.edu The optimization of this reaction is critical for its selectivity, especially to avoid interference from the structurally similar amino acid, arginine. psu.edu The reaction produces a colored complex, and the absorbance is typically measured in the visible spectrum, around 520 nm. rsc.orgpsu.edu Studies have focused on optimizing parameters such as reagent preparation, pH, buffer composition, and oxidant concentration to enhance the reaction's specificity and sensitivity for canavanine. rsc.orgpsu.edu While cost-effective, these methods can be susceptible to interference from other metabolites in the sample, which may necessitate the use of more advanced techniques for confirmation. medigraphic.com

| Parameter | Details | Source(s) |

| Reagent | Pentacyanoaminoferrate(II) (PCAF) | rsc.org, psu.edu |

| Oxidizing Agent | 1% Potassium Persulphate | psu.edu |

| pH | 7 (Phosphate Buffer) | rsc.org, psu.edu |

| Detection Wavelength | 520 nm | rsc.org, psu.edu |

| Key Advantage | Rapid screening, cost-effective | medigraphic.com |

| Key Limitation | Potential for interference from other metabolites | medigraphic.com |

A summary of typical parameters for the spectrophotometric determination of canavanine.

Chromatographic methods offer superior specificity and sensitivity compared to spectrophotometric assays by physically separating canavanine from other compounds in a mixture before detection.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative identification of canavanine. nih.gov This method is particularly useful for screening extracts from sources like alfalfa seeds and sprouts. nih.govnih.gov The separation is achieved on a stationary phase, such as a microsilica gel plate, using a mobile phase, which is typically a mixture of an organic solvent and water. nih.govcrsubscription.com For canavanine, a common mobile phase is an ethyl alcohol-water mixture (e.g., 70:30 v/v). nih.gov

After the mobile phase moves up the plate, the plate is dried, and a visualization reagent is applied to detect the separated compounds as spots. youtube.com Since amino acids are typically colorless, a staining reagent is required. youtube.comorientjchem.org For canavanine, a specific color development can be achieved using a 1% solution of ammonium (B1175870) disodium (B8443419) pentacyanoammineferrate II. nih.gov The method has a reported sensitivity of 50 micrograms and can effectively distinguish canavanine-containing extracts (alfalfa, clover) from those that are negative for the compound (broccoli, radish). nih.gov

| Parameter | Description | Source(s) |

| Stationary Phase | Microsilica gel plates | nih.gov, nih.gov |

| Mobile Phase | Ethyl alcohol-water (70:30) | nih.gov |

| Visualization Reagent | 1% Ammonium disodium pentacyanoammineferrate II | nih.gov |

| Application | Qualitative identification in seed extracts and sprout water | nih.gov, nih.gov |

| Sensitivity | 50 µg | nih.gov |

A summary of system parameters for the Thin-Layer Chromatography (TLC) analysis of canavanine.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the precise quantification of canavanine. medigraphic.comnih.gov Most HPLC methods for canavanine utilize reversed-phase (RP) chromatography, typically with a C18 column. nih.govresearchgate.net Since canavanine lacks a strong native chromophore, direct detection using a Diode Array Detector (DAD) or UV detector is challenging. myfoodresearch.com Therefore, pre-column derivatization is almost always necessary to attach a UV-absorbing or fluorescent tag to the canavanine molecule, making it detectable. medigraphic.comnih.govmyfoodresearch.com

The derivatized canavanine is then separated from other derivatized amino acids using a gradient elution with a mobile phase commonly consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing an acid like trifluoroacetic acid (TFA). researchgate.net The DAD detector monitors the effluent from the column at a specific wavelength corresponding to the maximum absorbance of the derivatized product. researchgate.netresearchgate.net This approach has been successfully applied to quantify canavanine in various samples, including alfalfa extracts. nih.govoup.com

| Parameter | Example Specification | Source(s) |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov, medigraphic.com |

| Column | Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of Methanol and 0.03% Trifluoroacetic Acid (TFA) in water | researchgate.net |

| Detection | Diode Array Detector (DAD) at 280 nm | researchgate.net |

| Requirement | Pre-column derivatization is typically essential for detection | nih.gov, myfoodresearch.com |

| Application | Quantification in plant extracts like alfalfa | nih.gov, oup.com |

An example of HPLC-DAD method parameters used for the analysis of plant extracts containing canavanine.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for separating highly polar compounds like canavanine, which may show poor retention in reversed-phase systems. researchgate.netnih.govmdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.govuva.nl This setup facilitates the retention of polar analytes. mdpi.com

Coupling HILIC with tandem mass spectrometry (HILIC-MS/MS) provides a highly sensitive and specific method for canavanine analysis. researchgate.net The high organic content of the mobile phase is advantageous for electrospray ionization (ESI), leading to enhanced signal intensity in the mass spectrometer. nih.govuva.nl This technique allows for the accurate quantification of canavanine at low concentrations in complex matrices like legumes and animal feed. researchgate.net A validated HILIC-MS/MS method for L-canavanine reported a limit of quantification (LOQ) and a linear response in the concentration range of 1.25 - 25 µg L⁻¹. researchgate.net The use of MS/MS detection provides structural confirmation, ensuring reliable identification and quantification of the target analyte. researchgate.netmdpi.comnih.gov

| Parameter | Details | Source(s) |